![molecular formula C9H16N2O4S B2793493 N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2319848-74-1](/img/structure/B2793493.png)
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide, commonly known as HTMT-3, is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of several diseases.
Mechanism of Action
The mechanism of action of HTMT-3 involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. It has been found to inhibit the activity of histone deacetylases, which are involved in the development of cancer. Additionally, it has been shown to inhibit the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
HTMT-3 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of HTMT-3 is its potential as a drug candidate for the treatment of various diseases. It has been found to exhibit potent anticancer and neuroprotective activity, making it a promising compound for drug development. However, one of the limitations of HTMT-3 is its low solubility in water, which can make it difficult to administer as a drug.
Future Directions
There are several future directions for the research and development of HTMT-3. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of HTMT-3 as a drug candidate for the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of novel drug delivery systems could potentially overcome the solubility issues of HTMT-3 and improve its efficacy as a drug.
Synthesis Methods
The synthesis of HTMT-3 involves the reaction of 3-(2-hydroxyethoxy)tetrahydrothiophene with oxalyl chloride, followed by the reaction with N-methylmorpholine to obtain the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
HTMT-3 has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.
properties
IUPAC Name |
N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c10-7(13)8(14)11-5-9(15-3-2-12)1-4-16-6-9/h12H,1-6H2,(H2,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVEEGIQKCRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)N)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.